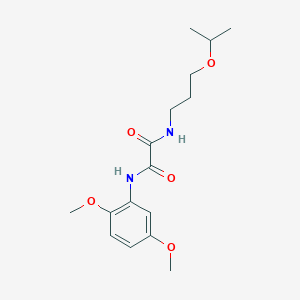
N'-(2,5-dimethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide
概要
説明
N’-(2,5-dimethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, may exhibit unique properties due to the presence of methoxy and propan-2-yloxy groups.
科学的研究の応用
N’-(2,5-dimethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide typically involves the reaction of 2,5-dimethoxyaniline with an appropriate oxalyl chloride derivative, followed by the introduction of the 3-propan-2-yloxypropyl group. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
N’-(2,5-dimethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The oxamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
作用機序
The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
類似化合物との比較
Similar Compounds
- N’-(2,5-dimethoxyphenyl)-N-(3-propyl)oxamide
- N’-(2,5-dimethoxyphenyl)-N-(3-butyl)oxamide
- N’-(2,5-dimethoxyphenyl)-N-(3-ethoxypropyl)oxamide
Uniqueness
N’-(2,5-dimethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide is unique due to the presence of both methoxy and propan-2-yloxy groups, which may impart distinct chemical and physical properties compared to its analogs
特性
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-11(2)23-9-5-8-17-15(19)16(20)18-13-10-12(21-3)6-7-14(13)22-4/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSDUXQBSOLRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


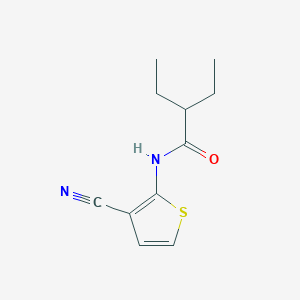
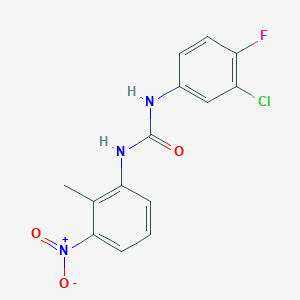
![[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B4592085.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4592088.png)
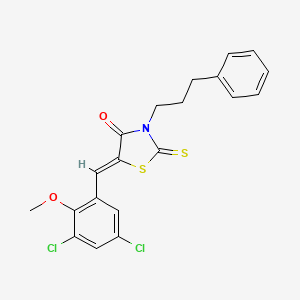
![2-(2,2-dimethylpropanoyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4592099.png)
![2-(4-chlorophenyl)-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4592105.png)
![6-methyl-3-[2-methyl-5-(4-morpholinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4592112.png)
![3-(4-methoxy-3-{[(4-methylphenyl)thio]methyl}phenyl)-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4592125.png)
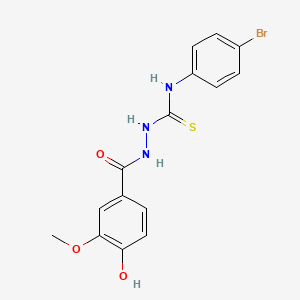
![3-[(2-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4592152.png)
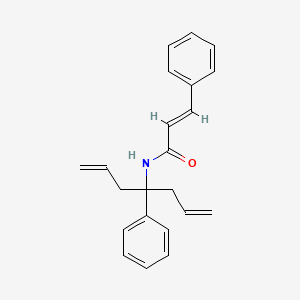
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4592185.png)
![N-(5-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4592195.png)
